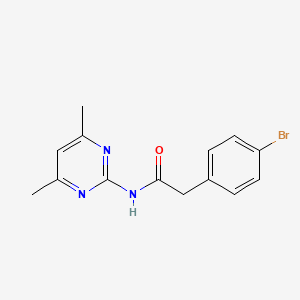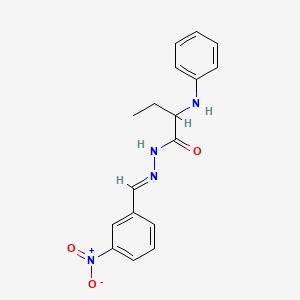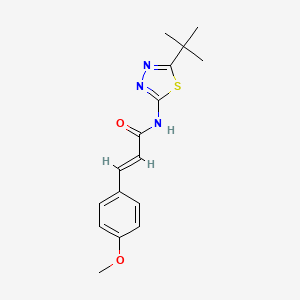
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as BDA-410 or BDA-922. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the inhibition of the activity of the enzyme phosphoinositide 3-kinase (PI3K). This enzyme is involved in the regulation of cell growth, proliferation, and survival. Inhibition of PI3K activity leads to the activation of apoptotic pathways, which results in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is its specificity towards PI3K. This compound has been found to selectively inhibit the activity of PI3K, without affecting the activity of other kinases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One of the potential areas of research is the development of more potent and selective PI3K inhibitors. Another area of research is the investigation of the use of this compound in combination with other anticancer drugs for the treatment of cancer. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases, can also be explored.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of PI3K activity, which leads to the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production. Although this compound has some limitations, its specificity towards PI3K makes it a valuable tool for scientific research. Future research on this compound can lead to the development of more potent and selective PI3K inhibitors and the exploration of its use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 4-bromoacetophenone with 4,6-dimethyl-2-aminopyrimidine in the presence of a base and a solvent. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-7-10(2)17-14(16-9)18-13(19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGLKBHEKUWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)

